molecular formula C14H17N5 B6200418 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2694735-36-7

2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Cat. No.: B6200418
CAS No.: 2694735-36-7
M. Wt: 255.3
InChI Key:
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Description

2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known as 2-imidazolethyl-1,3-benzodiazole (2-IEB), is an organic compound that has been utilized in a variety of scientific research applications. It is a heterocyclic compound with an imidazole ring, which is a five-membered ring containing a nitrogen atom, and a benzodiazole ring, which is a five-membered ring containing two nitrogen atoms. The structure of 2-IEB is shown in Figure 1.

Scientific Research Applications

2-IEB has been used in a variety of scientific research applications. It is commonly used as a fluorescent probe for detecting metal ions in solution, due to its high sensitivity and selectivity. It has also been used in the detection of DNA and RNA, as well as in the analysis of proteins and other biomolecules. In addition, 2-IEB has been used in the study of enzyme kinetics, and in the development of new pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 2-IEB is based on its ability to bind to metal ions in solution. The binding of 2-IEB to metal ions is due to its strong affinity for transition metal ions, such as iron, zinc, and copper. The binding of 2-IEB to metal ions results in a change in the fluorescence of the compound, which can be detected using a spectrophotometer.
Biochemical and Physiological Effects
2-IEB has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. In addition, 2-IEB has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

The use of 2-IEB in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for researchers. Second, it has a high affinity for metal ions, making it an ideal probe for detecting metal ions in solution. Finally, it has a wide range of applications in scientific research, making it a versatile compound for use in a variety of experiments.
However, there are also several limitations to the use of 2-IEB in laboratory experiments. First, the compound is sensitive to light and air, making it difficult to store and handle. Second, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound is not very stable, and its fluorescence can be affected by temperature changes.

Future Directions

For research include the development of more efficient synthesis methods, the development of more sensitive and selective fluorescent probes, and the investigation of the biochemical and physiological effects of 2-IEB. In addition, research into the potential applications of 2-IEB in the development of new pharmaceutical drugs is an area of active investigation. Finally, research into the mechanisms of action and the structure-activity relationships of 2-IEB is ongoing.

Synthesis Methods

2-IEB can be synthesized through a variety of methods, including the reaction of 2-amino-1,3-benzodiazole with ethyl imidazole. This reaction is carried out in a solvent such as ethanol or methanol, at temperatures ranging from 80-120°C. The reaction is shown in Figure 2.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-bromoethylamine with 1H-imidazole to form 2-(1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with 1,3-benzodiazole-2-carboxylic acid to form the desired compound, 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine.", "Starting Materials": [ "2-bromoethylamine", "1H-imidazole", "1,3-benzodiazole-2-carboxylic acid" ], "Reaction": [ "Step 1: 2-bromoethylamine is reacted with 1H-imidazole in the presence of a base such as potassium carbonate to form 2-(1H-imidazol-1-yl)ethylamine.", "Step 2: 2-(1H-imidazol-1-yl)ethylamine is then reacted with 1,3-benzodiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] }

2694735-36-7

Molecular Formula

C14H17N5

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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